molecular formula C8H6BrN3S B162660 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 126651-85-2

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B162660
CAS RN: 126651-85-2
M. Wt: 256.12 g/mol
InChI Key: ALETZOQAGIEADS-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, or 5-BPT, is a heterocyclic compound that has a wide range of applications in the scientific and research fields. It is a member of the triazole family, which is a group of compounds that contain a three-membered ring of nitrogen and carbon atoms. 5-BPT has a wide range of uses, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzymes. Furthermore, 5-BPT has been studied for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential in cancer treatment. New analogs of 5-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown promising results in molecular docking studies and anticancer activity assessments .

Antiviral Applications

Triazole derivatives, including the compound , have been used in antiviral medications such as ribavirin to treat various viral diseases . Recent studies have also explored its use as a treatment for COVID-19 .

Antifungal Treatment

Voriconazole, which contains the triazole motif, is used to treat serious fungal infections. This highlights the potential of triazole derivatives in antifungal applications .

Antimicrobial Properties

The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities including antimicrobial effects .

Antitubercular Activity

Triazoles have been recognized for their importance in medicinal chemistry due to their wide range of biological applications, including antitubercular activities .

Anti-inflammatory Effects

The compound’s derivatives are important in medicinal chemistry for their anti-inflammatory properties among other biological activities .

Antioxidant Properties

Triazoles are also known for their antioxidant activities, which is another significant application in scientific research .

Anti-urease and Antimalarial Activities

Further applications include anti-urease and antimalarial activities, showcasing the versatility of triazole compounds in various fields of medicinal chemistry .

properties

IUPAC Name

5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALETZOQAGIEADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350261
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

126651-85-2
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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